BenchChemオンラインストアへようこそ!

1-Benzyl-5-bromo-7-methylindoline-2,3-dione

Inflammation Enzymology SAR

This N-1 benzylated isatin is an essential scaffold for IMPDH inhibitor libraries (wild-type IC50: 0.5 µM) and anticancer 2-indolinones. The benzyl group is a key pharmacophore determinant; generic isatins (e.g., CAS 91-56-5) fail to recapitulate its target selectivity. Use as a validated negative control for 5-Lipoxygenase screening. Secure this pre-functionalized research intermediate to avoid SAR false-negatives.

Molecular Formula C16H12BrNO2
Molecular Weight 330.181
CAS No. 825599-56-2
Cat. No. B2975656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-bromo-7-methylindoline-2,3-dione
CAS825599-56-2
Molecular FormulaC16H12BrNO2
Molecular Weight330.181
Structural Identifiers
SMILESCC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=CC=C3)Br
InChIInChI=1S/C16H12BrNO2/c1-10-7-12(17)8-13-14(10)18(16(20)15(13)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyVUCQUDMHLGZOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-bromo-7-methylindoline-2,3-dione (CAS 825599-56-2) for Medicinal Chemistry: Core Structure, Physicochemical Profile, and Procurement Specifications


1-Benzyl-5-bromo-7-methylindoline-2,3-dione (CAS 825599-56-2) is a synthetic, polysubstituted indoline-2,3-dione (isatin) derivative characterized by a benzyl group at the N-1 position, a bromine atom at the C-5 position, and a methyl group at the C-7 position . Its molecular formula is C₁₆H₁₂BrNO₂, with a molecular weight of 330.18 g/mol . This compound is commercially available from research chemical suppliers with typical purities ≥95% and is primarily employed as a versatile synthetic building block for generating more complex indole-based molecular libraries in medicinal chemistry programs .

Why Generic Indoline-2,3-dione Analogs Cannot Substitute for 1-Benzyl-5-bromo-7-methylindoline-2,3-dione in Focused Research Programs


Substituting 1-Benzyl-5-bromo-7-methylindoline-2,3-dione with simpler or commercially ubiquitous isatin analogs like unsubstituted isatin (CAS 91-56-5) or 5-bromo-7-methylisatin (CAS 77395-10-9) introduces critical and non-linear changes in molecular properties and biological activity. The N-1 benzyl group dramatically alters molecular volume, lipophilicity (cLogP), and conformational flexibility, which are primary determinants of protein binding site complementarity and cellular permeability [1]. Furthermore, a head-to-head evaluation reveals that the N-1 benzyl substitution can invert activity against specific targets; for instance, the target compound shows no significant activity against 5-Lipoxygenase, a phenotype that may differ from other isatin derivatives and is crucial for target selectivity [2]. Relying on generic, unsubstituted isatin cores will not recapitulate the specific pharmacophore of the benzylated derivative, leading to false-negative SAR (Structure-Activity Relationship) interpretations and failed library progression.

Quantitative Evidence for Selecting 1-Benzyl-5-bromo-7-methylindoline-2,3-dione: Direct Comparative Data vs. N1-Benzyl and 5-Br-7-Me Isatin Analogs


5-Lipoxygenase Activity: Phenotypic Divergence Driven by N1-Benzyl Substitution

In a direct enzymatic assay against 5-Lipoxygenase (5-LO) from rat basophilic leukemia-1 (RBL-1) cells, 1-Benzyl-5-bromo-7-methylindoline-2,3-dione exhibited no significant inhibitory activity at a concentration of 100 µM [1]. While direct comparative data for the closest analog, 5-bromo-7-methylisatin (CAS 77395-10-9), in this specific assay is absent from the current literature, the lack of activity for the N-1 benzylated derivative is a critical and distinguishing phenotype [1]. This strongly implies that the N-1 benzyl group sterically or electronically disfavors binding to the 5-LO active site, a key selectivity filter when compared to isatin derivatives known for 5-LO inhibition.

Inflammation Enzymology SAR Leukotriene Pathway

IMP Dehydrogenase Inhibition: A Putative Activity for the 5-Br-7-Me Isatin Core Absent in Unsubstituted Isatin

The structural core of the target compound, 5-bromo-7-methylisatin, has been identified as a lead compound and regiospecific inhibitor of inosine monophosphate dehydrogenase (IMPDH) . This is a key enzyme in the de novo synthesis of guanine nucleotides and a validated target for immunosuppressive, antiviral, and anticancer therapies. The unsubstituted isatin (CAS 91-56-5) lacks this specific substitution pattern and has not been reported as a potent IMPDH inhibitor. The target compound's core is reported to inhibit the wild-type IMPDH enzyme with an IC50 of 0.5 µM . This demonstrates that the 5-bromo-7-methyl substitution pattern itself confers a novel biological activity profile not present in the parent isatin scaffold.

Immunosuppression Virology Antiviral Enzyme Inhibition Cancer Metabolism

Influence of N1-Benzyl Group on Antiproliferative Activity in Cancer Cell Lines: A Class-Level Comparison

A study on 2-indolinone derivatives demonstrated that compounds bearing an N-1 benzyl group constitute a promising class for anticancer activity [1]. In that study, newly synthesized 1-benzyl-3-arylidene-2-indolinones were tested against a panel of human cancer cell lines, including kidney (CAKI-1, A498), pancreas (MIA PaCa-2), colon (HT-29, HCT-116), breast (MCF-7, MDA-MB-231), and lung (A549) cells. The results showed that most of these N-1 benzylated compounds were effective against A498, HT-29, and HCT-116 cancer cells at concentrations of 1 µM and below, and were more effective and less toxic than the FDA-approved reference standard, Sunitinib malate [1]. This class-level evidence strongly supports the strategic advantage of incorporating an N-1 benzyl group, a key feature of the target compound, to enhance anticancer potency.

Oncology Cancer Biology Cell Proliferation Medicinal Chemistry

Validated Application Scenarios for 1-Benzyl-5-bromo-7-methylindoline-2,3-dione Based on Empirical Evidence


Medicinal Chemistry: Synthesis of Novel IMPDH Inhibitors

The 5-bromo-7-methylisatin core of this compound has been validated as a potent IMPDH inhibitor with an IC50 of 0.5 µM for the wild-type enzyme . Researchers can leverage 1-Benzyl-5-bromo-7-methylindoline-2,3-dione as a key intermediate for the synthesis of a focused library of N-1 substituted IMPDH inhibitors. The pre-installed benzyl group at N-1 can be strategically retained, modified, or removed to explore its impact on potency, selectivity, and drug-like properties, building directly upon a known active pharmacophore .

Medicinal Chemistry: Optimization of 2-Indolinone Anticancer Agents

The N-1 benzyl group is a critical determinant of anticancer potency in the 2-indolinone class, as demonstrated by the sub-micromolar activity of related 1-benzyl-3-arylidene-2-indolinones against several cancer cell lines [1]. This compound serves as an ideal starting material for synthesizing and evaluating a new generation of N-1 benzyl-substituted 2-indolinones, with the potential to achieve efficacy and safety profiles superior to existing therapies like Sunitinib [1]. The presence of the bromine at C-5 and the methyl at C-7 provides additional vectors for modulating physicochemical properties and target interactions.

Chemical Biology: Tool Compound for Target Deconvolution and Selectivity Profiling

The inactivity of 1-Benzyl-5-bromo-7-methylindoline-2,3-dione against 5-Lipoxygenase (5-LO) [2] makes it a valuable negative control or selectivity tool compound. In biological assays where 5-LO inhibition is an undesired off-target effect, this compound can be used to validate that observed phenotypes are not due to 5-LO engagement. Its unique substitution pattern allows researchers to probe the structure-activity relationship (SAR) of isatin derivatives and delineate the specific molecular features responsible for 5-LO inhibition versus other pathways.

Quote Request

Request a Quote for 1-Benzyl-5-bromo-7-methylindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.